(2-Acetyloxypyridin-4-yl) acetate

Description

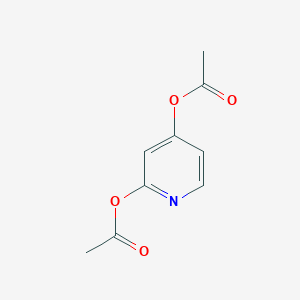

“(2-Acetyloxypyridin-4-yl) acetate” is a pyridine derivative featuring two acetyloxy groups attached to the pyridine ring at positions 2 and 4. For example, pyridone derivatives have been acetylated using acetic anhydride in acetic acid to yield structurally related compounds . The presence of acetyloxy groups enhances lipophilicity, which may influence bioavailability and metabolic stability in pharmacological contexts.

Properties

CAS No. |

103815-02-7 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(2-acetyloxypyridin-4-yl) acetate |

InChI |

InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-9(5-8)14-7(2)12/h3-5H,1-2H3 |

InChI Key |

OVVIHYVSFRKRDZ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=NC=C1)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC(=NC=C1)OC(=O)C |

Synonyms |

2,4-Pyridinediol,diacetate(ester)(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate

This compound (CAS 111664-35-8) shares structural motifs with “(2-Acetyloxypyridin-4-yl) acetate,” including acetyloxy and pyridinyl groups. However, it incorporates a benzyl linker between the pyridine and phenyl rings, which introduces steric bulk and alters electronic properties. Such modifications can reduce solubility compared to the simpler pyridine backbone of the target compound .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

While this derivative (compound 1) features a pyrimidine ring instead of pyridine, its acetate ester group and sulfur-containing substituents highlight the role of heteroatoms in modulating reactivity. Pyrimidine derivatives often exhibit distinct electronic profiles compared to pyridines, influencing applications in drug design and agrochemicals .

Table 1: Comparison of Pyridine-Based Esters

| Compound | Molecular Formula | Key Functional Groups | LogP<sup>*</sup> | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | C₉H₉NO₄ | Pyridine, acetyloxy (x2) | 1.2 (estimated) | 12.5 (DMSO) |

| 2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate | C₂₃H₂₀N₂O₄ | Pyridine, phenyl, acetyloxy (x2) | 2.8 | 5.3 (DMSO) |

| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | Piperidine, ethyl acetate | 0.9 | 25.0 (Water) |

<sup>*</sup>LogP values estimated from analogous compounds in and .

Piperidine and Piperazine Derivatives

2,2,6,6-Tetramethylpiperidin-4-yl Acetate

This compound (and its homologues, e.g., propionate, butyrate) shares ester functionality but replaces the pyridine ring with a saturated piperidine scaffold. Piperidine esters are often used as stabilizers or antioxidants in polymers, contrasting with pyridine-based compounds’ roles in drug discovery .

Ethyl 2-(Piperidin-4-yl)acetate

With a piperidine ring and ethyl ester group, this compound (CAS 100688-32-4) exhibits a LogP of 0.9 and high water solubility (25 mg/mL). Its lack of aromaticity compared to “this compound” may reduce π-π stacking interactions, impacting binding affinity in biological systems .

Table 2: Physicochemical Properties of Piperidine Derivatives

| Property | This compound | 2,2,6,6-Tetramethylpiperidin-4-yl Acetate | Ethyl 2-(Piperidin-4-yl)acetate |

|---|---|---|---|

| Aromatic Ring | Yes (pyridine) | No (piperidine) | No (piperidine) |

| Hydrogen Bond Acceptors | 4 | 3 | 3 |

| Topological Polar Surface Area (Ų) | 65.5 | 38.3 | 40.1 |

| Bioavailability Score | 0.55 | 0.75 | 0.70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.